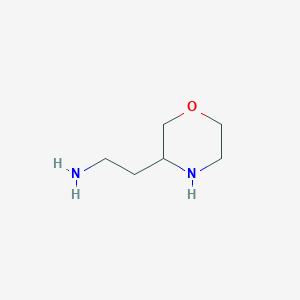

2-(Morpholin-3-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-2-1-6-5-9-4-3-8-6/h6,8H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYQUIIFLIBKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40560097 | |

| Record name | 2-(Morpholin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171351-20-5 | |

| Record name | 2-(Morpholin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40560097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Morpholin 3 Yl Ethan 1 Amine and Its Analogs

Direct Synthesis Routes and Reaction Mechanisms

The direct formation of the morpholine (B109124) ring and its derivatives can be achieved through several key reaction types, including condensation, reductive pathways, and comprehensive multistep syntheses.

Condensation Reactions for Formation of Morpholine-Ethyl Derivatives

Condensation reactions are a fundamental approach for constructing morpholine structures. These reactions typically involve the formation of carbon-nitrogen and carbon-oxygen bonds in a sequential or concerted manner to build the heterocyclic ring.

A common strategy involves the reaction of a morpholine precursor with a suitable electrophile. For instance, new series of morpholine derivatives have been prepared by reacting morpholine with ethyl chloroacetate (B1199739) in the presence of a catalyst like triethylamine. researchgate.net This initial product, morpholin-N-ethyl acetate, can then undergo further reactions, such as with hydrazine (B178648) hydrate (B1144303) to form morpholin-N-ethyl acetohydrazide. researchgate.net Another approach involves the condensation of 1,1-dimorpholinoethene with various carbon acids like malononitrile, ethyl cyanoacetate, and cyanoacetamide, which results in β,β-disubstituted enamines through the elimination of a morpholine molecule. cdnsciencepub.com

A versatile, one-pot, three-component reaction has been developed for the synthesis of enaminone-based β-morpholinopropiophenone. jyu.fi This method involves reacting a p-chloroacetophenone with N,N-dimethylformamid-dimethylacetal (DMFDMA) and morpholine in dioxane, yielding the target enaminone without the need for column purification. jyu.fi Furthermore, the synthesis of morpholine-acetamide derivatives, which are structurally related to the target compound, can be achieved by first preparing 2-chloro-1-(morpholin-4-yl)ethanone from morpholine and chloroacetyl chloride. nih.gov This intermediate is then reacted with various amines, phenols, or thiols to yield a series of acetamide (B32628) derivatives. nih.gov

The synthesis of morpholine-2,5-diones, which are valuable precursors, often starts with the reaction of an α-amino acid with an α-halogenated acyl halide. nih.gov This forms an N-(α-haloacyl)-α-amino acid intermediate, which then undergoes intramolecular cyclization to yield the morpholine-2,5-dione (B184730) ring. nih.gov

Reductive Pathways in Morpholine Ring Formation

Reductive pathways, particularly reductive amination, offer a powerful and flexible method for synthesizing amines and heterocyclic systems like morpholine. youtube.comlibretexts.org This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. youtube.comlibretexts.org

One notable application is in the synthesis of N-substituted morpholine nucleoside derivatives from ribonucleosides. nih.gov This transformation involves two sequential steps: the oxidation of the ribonucleoside to a dialdehyde (B1249045) using sodium periodate, followed by the reductive amination of the generated dialdehyde with various alkylamine hydrochloride salts. nih.gov This protocol is noted for its high functional group tolerance and mild reaction conditions. nih.gov Similarly, the reductive amination of a dialdehyde derived from carbohydrates has been used to produce a mixture of morpholine and 1,4-oxazepane (B1358080) derivatives. researchgate.net

The choice of reducing agent is critical for the success of one-pot reductive amination. Sodium cyanoborohydride (NaBH₃CN) is often used because it is a mild reducing agent that selectively reduces the iminium ion intermediate without significantly reducing the initial aldehyde or ketone. youtube.com This allows the entire reaction sequence to be carried out in a single reaction vessel. youtube.com Other methods for reducing nitrogen-containing functional groups, such as nitro groups, nitriles, and amides, using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, also provide routes to amines that can be precursors in morpholine synthesis. libretexts.org

Multistep Synthesis Approaches to the Core Structure

Complex morpholine derivatives often require multistep synthetic sequences. These routes allow for the careful construction and modification of the molecule to achieve the desired substitution pattern and stereochemistry.

A general and efficient two-step protocol for converting 1,2-amino alcohols to morpholines utilizes ethylene (B1197577) sulfate. chemrxiv.org The key to this method is the selective monoalkylation of the primary amine in the 1,2-amino alcohol with ethylene sulfate, which can be performed on a large scale. chemrxiv.org This is followed by cyclization to form the morpholine ring. This approach avoids many of the inefficiencies of traditional methods, which often require the synthesis and subsequent reduction of a morpholinone intermediate. chemrxiv.org

Another multistep process involves the synthesis of (±)2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride, a related structure. The synthesis begins with the reaction of 1-(2,5-dimethoxy phenyl)-2-bromo ethanone (B97240) with hexamine to produce an amino ethanone intermediate. google.com This intermediate is then acylated using chloroacetyl chloride to yield a 2-chloro-N-(β-oxo-2,5-dimethoxyphenyl)acetamide, which can be further modified. google.com

The synthesis of morpholine-containing sulfonamides also exemplifies a multistep approach. The process can involve the coupling of an aminophenyl benzenesulfonamide (B165840) with 2-chloroethanol (B45725) under reflux conditions to introduce the structural precursor to the morpholine ring. semanticscholar.org

Asymmetric Synthetic Strategies for Chiral Morpholine Derivatives

The presence of a stereocenter at the C3 position of 2-(Morpholin-3-yl)ethan-1-amine necessitates the use of asymmetric synthesis to obtain enantiomerically pure compounds. Chiral morpholines are crucial components in many bioactive molecules and drug candidates. nih.govsemanticscholar.org

Asymmetric Catalysis in Morpholin-2-one and Related Ring Systems

Asymmetric catalysis is a highly efficient method for producing chiral molecules, and it has been successfully applied to the synthesis of chiral morpholine precursors like morpholin-2-ones. nih.govsemanticscholar.org

One powerful strategy is the asymmetric hydrogenation of unsaturated morpholines. nih.govsemanticscholar.orgrsc.org Using a bisphosphine-rhodium catalyst with a large bite angle, 2-substituted dehydromorpholines can be hydrogenated to yield a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and in quantitative yields. nih.govsemanticscholar.orgrsc.org Another significant approach is the catalytic asymmetric synthesis of 3-substituted morpholines through a tandem hydroamination and asymmetric transfer hydrogenation. acs.org This method uses a titanium catalyst for the hydroamination of an aminoalkyne substrate to a cyclic imine, which is then reduced by a Noyori–Ikariya ruthenium catalyst to give the chiral 3-substituted morpholine in high yield and enantiomeric excess (>95% ee). acs.org

Chiral morpholin-2-ones can be synthesized using Brønsted acid catalysis. nih.gov The reaction of arylglyoxals with a pseudoephedrine auxiliary provides morpholinone products in high yields and selectivities. nih.gov A domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift, catalyzed by a chiral phosphoric acid, enables the enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. nih.govresearchgate.net Furthermore, zinc chloride has been shown to catalyze a cyclizative 1,2-rearrangement to efficiently produce morpholinones that bear aza-quaternary stereocenters. researchgate.net

| Method | Catalyst/Reagent | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Bisphosphine-Rhodium Complex | 2-Substituted Dehydromorpholines | 2-Substituted Chiral Morpholines | Quantitative yields and up to 99% ee. nih.govrsc.org | nih.gov, rsc.org |

| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Ti catalyst / RuCl[(S,S)-Ts-DPEN] | Ether-containing Aminoalkynes | 3-Substituted Chiral Morpholines | Good yields and >95% ee. acs.org | acs.org |

| Brønsted Acid Catalyzed Condensation/Rearrangement | Brønsted Acid / Pseudoephedrine | Arylglyoxals | Chiral Morpholin-2-ones | High yields and selectivities. nih.gov | nih.gov |

| Domino [4+2] Heteroannulation/1,2-Shift | Chiral Phosphoric Acid | Aryl/Alkylglyoxals and 2-(Arylamino)ethan-1-ols | C3-Substituted Morpholin-2-ones | Good to high enantioselectivity. nih.govresearchgate.net | nih.gov, researchgate.net |

One-Pot Methodologies for Stereoselective Access

One-pot reactions provide an efficient and atom-economical route to complex molecules by combining multiple reaction steps in a single vessel, avoiding the need for intermediate purification.

A notable one-pot method for the diastereoselective synthesis of substituted morpholines involves a sequential Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino-alcohols, followed by an in-situ Fe(III)-catalyzed heterocyclization. nih.govorganic-chemistry.orgacs.org This approach yields various disubstituted and trisubstituted morpholines with good to excellent yields and diastereoselectivities, generating only water as a byproduct. organic-chemistry.org

For the asymmetric synthesis of morpholin-2-ones, a one-pot sequence consisting of a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been developed. nih.govacs.orgthieme-connect.com This process starts from commercial aldehydes and (phenylsulfonyl)acetonitrile, with a quinine-derived urea (B33335) organocatalyst stereoselectively catalyzing two of the three steps to provide 3-aryl morpholin-2-ones in high yields and enantioselectivities (up to 99% ee). nih.govacs.org This method has been applied to the rapid synthesis of a key intermediate for the antiemetic drug Aprepitant. acs.orgthieme-connect.com

The tandem sequential one-pot reaction mentioned earlier, which combines hydroamination and asymmetric transfer hydrogenation, is another powerful example of stereoselective one-pot access to chiral 3-substituted morpholines. acs.org

| Method | Catalysts/Reagents | Starting Materials | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Sequential Pd-catalyzed Allylation / Fe-catalyzed Heterocyclization | Pd(PPh₃)₄ / FeCl₃ | Vinyloxiranes and Amino-alcohols | Di- and Trisubstituted Morpholines | Good to excellent diastereoselectivity; atom-economical. nih.govorganic-chemistry.org | nih.gov, organic-chemistry.org |

| Knoevenagel / Asymmetric Epoxidation / Domino Ring-Opening Cyclization | Quinine-derived Urea | Aldehydes, (Phenylsulfonyl)acetonitrile, Amines/Amino-alcohols | Chiral Morpholin-2-ones and Piperazin-2-ones | High yields and up to 99% ee. nih.govacs.org | nih.gov, acs.org |

| Tandem Hydroamination / Asymmetric Transfer Hydrogenation | Ti catalyst / Ru catalyst | Aminoalkyne substrates | Chiral 3-Substituted Morpholines | High enantiomeric excesses (>95% ee). acs.org | acs.org |

Application of Chiral Pool and Auxiliary-Based Procedures

The asymmetric synthesis of 3-substituted morpholines, including the parent structure of this compound, frequently employs strategies that rely on the inherent chirality of readily available starting materials or the temporary incorporation of a chiral auxiliary to direct stereoselective transformations.

Chiral Pool Synthesis: The chiral pool approach leverages naturally occurring enantiopure compounds, such as amino acids, as starting materials to impart chirality to the final molecule. L-serine, with its inherent stereocenter and functional groups, is a common starting point for the synthesis of (S)-3-substituted morpholines. For instance, enantiopure functionalized morpholine fragments can be synthesized from Boc-protected serine. This method ensures the stereochemistry at the C-3 position is predetermined by the chirality of the starting amino acid. The synthesis of morpholine-2,5-diones from natural hydrophobic amino acids also represents a versatile platform that can be adapted for the synthesis of chiral morpholine derivatives. arkat-usa.org

Auxiliary-Based Procedures: Chiral auxiliaries are temporarily attached to an achiral substrate to control the stereochemical outcome of a reaction. Evans-type oxazolidinone auxiliaries are widely used for stereoselective alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.net In the context of 3-substituted morpholine synthesis, an Evans auxiliary can be acylated with a fragment that will ultimately form the morpholine ring. Subsequent diastereoselective reactions, such as alkylation to introduce the ethanamine side chain precursor, are directed by the chiral auxiliary. The final steps involve cleavage of the auxiliary to yield the enantiomerically enriched product. While direct application to this compound is not extensively detailed in readily available literature, the principles of Evans auxiliary-based synthesis are well-established for creating stereocenters in acyclic precursors that can then be cyclized to form the desired morpholine. nih.govnih.gov

Table 1: Chiral Pool and Auxiliary-Based Strategies for 3-Substituted Morpholine Synthesis

| Strategy | Chiral Source/Auxiliary | Key Transformation | Stereochemical Control | Reference |

|---|---|---|---|---|

| Chiral Pool | L-Serine | Cyclization of serine-derived amino alcohol | Inherited from the starting material | mdpi.com |

| Chiral Pool | Hydrophobic Amino Acids | Formation of morpholine-2,5-diones | Inherited from the starting material | arkat-usa.org |

| Chiral Auxiliary | Evans Oxazolidinone | Diastereoselective alkylation/aldol reaction | Directed by the chiral auxiliary | wikipedia.orgresearchgate.net |

General Morpholine Ring Construction Methods Relevant to this compound

The construction of the morpholine ring is a critical step in the synthesis of the target compound. Several modern synthetic methods, including intramolecular cyclizations, photocatalysis, and cascade reactions, have been developed for the efficient and stereoselective formation of this heterocyclic system.

Intramolecular Cyclization via Hydroamination and Hydroalkoxylation

Intramolecular hydroamination and hydroalkoxylation reactions are powerful, atom-economical methods for the synthesis of nitrogen- and oxygen-containing heterocycles, respectively. nih.gov In the context of 3-substituted morpholines, these reactions typically involve the cyclization of an appropriately substituted amino alcohol derivative.

For instance, a tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation can lead to the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org Another approach involves the intramolecular hydroalkoxylation of nitrogen-tethered alkenes, mediated by catalysts like boron trifluoride etherate, to yield morpholines. organic-chemistry.org Metal-catalyzed intramolecular cyclization of nitrogen-tethered allenols has also been shown to produce highly substituted morpholines with excellent diastereoselectivity. rsc.org

Table 2: Intramolecular Cyclization Methods for Morpholine Synthesis

| Reaction Type | Catalyst/Reagent | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Hydroamination/Asymmetric Transfer Hydrogenation | Ru-catalyst | Aminoalkyne | Enantioselective | organic-chemistry.org |

| Hydroalkoxylation | Boron trifluoride etherate | Nitrogen-tethered alkene | Atom-economical | organic-chemistry.org |

| Intramolecular Cyclization | Rhodium catalyst | Nitrogen-tethered allenol | High diastereoselectivity | rsc.org |

Photocatalytic and Metal-Catalyzed Cycloaddition Reactions

Recent advances in photoredox catalysis and transition-metal catalysis have enabled novel cycloaddition strategies for the synthesis of morpholines. These methods often proceed under mild conditions and offer unique pathways to construct the heterocyclic ring.

A photocatalytic, diastereoselective annulation strategy has been developed for the synthesis of morpholines from readily available starting materials. nih.gov This method utilizes a visible-light-activated photocatalyst in conjunction with a Lewis acid and a Brønsted acid to achieve high yields and stereoselectivity. nih.gov Additionally, visible-light-induced [4+2] cycloaddition reactions of styrenes have been reported for the synthesis of tetralin derivatives, and similar principles could be conceptually applied to the synthesis of morpholine analogs. researchgate.netpkusz.edu.cn

Palladium-catalyzed reactions, such as the Tsuji-Trost reaction of vinyloxiranes with amino alcohols followed by an in-situ iron(III)-catalyzed heterocyclization, provide access to a variety of substituted morpholines with good yields and diastereoselectivities. organic-chemistry.org

Domino and Cascade Reaction Sequences

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and elegant approach to complex molecules like this compound. These sequences minimize purification steps and reduce waste.

A tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation exemplifies a cascade process for the enantioselective synthesis of 3-substituted morpholines. organic-chemistry.org Another example is a domino reaction for the chemo- and stereoselective synthesis of trans-2,3-dihydrobenzofurans from N-thiophosphinyl imines and sulfur ylides, which showcases the power of domino strategies in constructing heterocyclic systems, a concept adaptable to morpholine synthesis. nih.gov Furthermore, domino reaction protocols have been developed to synthesize functionalized benzothiophenes, demonstrating the broad applicability of this approach in heterocyclic chemistry. google.com

Synthesis of Structural Analogs and Isomers

The synthesis of structural analogs and isomers of this compound is important for structure-activity relationship (SAR) studies in drug discovery. The primary isomers include substitution at the C-2 and N-4 positions of the morpholine ring.

2-(Morpholin-2-yl)ethan-1-amine: The synthesis of 2-substituted morpholines can be achieved through various methods. One common strategy involves the cyclization of a 1,2-amino alcohol with a suitable two-carbon electrophile. While a specific synthesis for 2-(Morpholin-2-yl)ethan-1-amine is not prominently described, general methods for introducing substituents at the 2-position can be adapted. For example, starting from an appropriate amino acid derivative, a sequence of reduction and cyclization could lead to the desired isomer.

2-(Morpholin-4-yl)ethan-1-amine (N-(2-Aminoethyl)morpholine): This isomer is commercially available and its synthesis is well-documented. google.comnih.gov One common industrial preparation involves the reaction of diethylene glycol with ammonia (B1221849) in the presence of a hydrogenation catalyst at elevated temperatures and pressures. google.com Another laboratory-scale synthesis involves a multi-step sequence starting from ethanolamine, which is protected, activated, and then reacted with morpholine, followed by deprotection. google.com

Table 3: Synthetic Approaches to Structural Isomers

| Isomer | Synthetic Strategy | Key Starting Materials | Reference |

|---|---|---|---|

| 2-(Morpholin-2-yl)ethan-1-amine | Cyclization of a substituted 1,2-amino alcohol | Amino acid derivative | General Methodologies |

| 2-(Morpholin-4-yl)ethan-1-amine | Reaction of diethylene glycol with ammonia | Diethylene glycol, Ammonia | google.com |

| 2-(Morpholin-4-yl)ethan-1-amine | Multi-step synthesis from ethanolamine | Ethanolamine, Morpholine | google.com |

Chemical Transformations and Reactivity of 2 Morpholin 3 Yl Ethan 1 Amine

Reactivity of the Primary Amine Moiety

The exocyclic primary amine group is a key site of reactivity in 2-(Morpholin-3-yl)ethan-1-amine, readily participating in a variety of nucleophilic reactions.

Nucleophilic Addition and Substitution Reactions

As a primary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. This allows it to readily attack electron-deficient centers. Common reactions include nucleophilic additions to carbonyl compounds and nucleophilic substitutions with alkyl halides and acyl chlorides. chemguide.co.uk

In reactions with alkyl halides, the primary amine can undergo alkylation to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemguide.co.uk The initial reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide, leading to the formation of a secondary amine. This product, however, is also nucleophilic and can compete with the starting amine for the remaining alkyl halide, potentially leading to a mixture of products. qucosa.de

Acylation of the primary amine with acyl chlorides or acid anhydrides proceeds via a nucleophilic addition-elimination mechanism to form stable amide derivatives. chemguide.co.uknih.gov This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net

Derivatization Reactions for Functionalization

The primary amine of this compound is a prime target for derivatization, a process that modifies the chemical structure to enhance its properties for specific applications, such as improving detection in analytical methods or altering its biological activity. nih.gov Derivatization often involves replacing a labile hydrogen on the amine with a more stable functional group. nih.gov

Common derivatization strategies for primary amines include:

Acylation: Reaction with acylating agents like trifluoroacetic anhydride (B1165640) (TFAA) replaces an amine hydrogen with a trifluoroacyl group. nih.gov

Silylation: Silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) introduce a trimethylsilyl (B98337) (TMS) group. nih.gov

Alkylation: Agents like dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) can be used to introduce an alkyl group. nih.gov

These derivatization reactions are crucial for preparing a wide array of functionalized molecules with tailored properties. For analytical purposes, derivatization can introduce a chromophore or fluorophore, enabling highly sensitive detection by techniques like HPLC. nih.gov

Formation of Thiourea (B124793) and Other Functional Derivatives

A significant reaction of the primary amine moiety is its condensation with isothiocyanates to form thiourea derivatives. researchgate.netrsc.org This reaction proceeds through the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate. researchgate.net The synthesis is often carried out under anhydrous conditions. tandfonline.com

The general reaction is as follows: R-N=C=S + R'-NH₂ → R-NH-C(S)-NH-R'

This reaction is highly versatile, allowing for the synthesis of a wide range of substituted thioureas by varying the isothiocyanate reactant. tandfonline.com Thiourea derivatives are valuable intermediates in the synthesis of various heterocyclic compounds. tandfonline.com

Reactivity of the Morpholine (B109124) Ring System

Reactions Involving the Ring Nitrogen

The nitrogen atom within the morpholine ring is a secondary amine and, like the primary amine, possesses a lone pair of electrons, making it nucleophilic. However, the presence of the ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic and less basic than structurally similar secondary amines like piperidine. researchgate.net Despite this, the ring nitrogen can still undergo reactions typical of secondary amines, such as N-alkylation. nih.gove3s-conferences.org

N-alkylation of the morpholine ring can be achieved using various alkylating agents, such as alcohols in the presence of a suitable catalyst. For instance, the N-methylation of morpholine can be carried out with methanol (B129727) over a CuO–NiO/γ–Al₂O₃ catalyst. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Morpholine | Methanol | CuO–NiO/γ–Al₂O₃, 160–240 °C | N-Methylmorpholine | nih.gov |

| Ethanolamine derivative | Aryl bromide | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | Substituted morpholine | tandfonline.com |

Ring-Opening and Rearrangement Pathways in Derivative Synthesis

The synthesis of substituted morpholines, including structures related to this compound, can involve ring-opening and rearrangement reactions of other heterocyclic precursors. researchgate.netresearchgate.netresearchgate.net For example, substituted morpholine congeners can be synthesized via the ring-opening of 2-tosyl-1,2-oxazetidine. nih.govresearchgate.net In this process, a base-catalyzed cascade reaction leads to the formation of morpholine hemiaminals. researchgate.net

Furthermore, the synthesis of complex molecules containing a morpholine core, such as the antiemetic drug Aprepitant, involves key rearrangement steps. nih.gov The synthesis of Aprepitant's morpholine core can involve a tandfonline.comresearchgate.net-Wittig rearrangement during the optimization of key synthetic steps. nih.gov Rearrangement reactions are fundamental in organic chemistry for altering the carbon skeleton of a molecule to create structural isomers. uobaghdad.edu.iq

| Precursor | Reagents/Conditions | Product | Key Transformation | Reference |

| 2-Tosyl-1,2-oxazetidine | α-Formyl carboxylates, Base | Morpholine hemiaminal | Ring-opening of oxazetidine | nih.govresearchgate.net |

| N-benzyl ethanolamine, Glyoxylic acid | Lewis acid, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol | α-(Fluorophenyl)morpholine derivative | tandfonline.comresearchgate.net-Wittig rearrangement | nih.gov |

Functional Group Interconversions on the Ethan-1-amine Chain

The primary amine of this compound is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives. Standard transformations applicable to primary amines can be employed to introduce new functionalities, thereby altering the compound's physicochemical properties and potential applications.

Detailed research findings on specific functional group interconversions of this compound are limited in publicly available literature. However, based on the general reactivity of primary amines, several key transformations can be predicted. These include N-acylation to form amides, N-alkylation to yield secondary and tertiary amines, and sulfonylation to produce sulfonamides.

Table 1: Potential Functional Group Interconversions of this compound

| Transformation | Reagent/Catalyst | Product Type |

| N-Acylation | Acyl chloride, Acid anhydride | Amide |

| N-Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Secondary/Tertiary Amine |

| N-Sulfonylation | Sulfonyl chloride | Sulfonamide |

This table represents theoretically possible reactions based on the known reactivity of primary amines. Specific experimental data for this compound is not extensively documented.

Comparative Reactivity Studies with Related Amines

The reactivity of this compound is influenced by the presence of both a primary amine on the side chain and a secondary amine within the morpholine ring. Understanding its reactivity in comparison to structurally similar amines provides valuable insights for synthetic planning.

A key comparison can be drawn with its isomer, 2-(morpholin-4-yl)ethan-1-amine. In the 4-substituted isomer, the morpholine nitrogen is tertiary, which can influence the basicity and nucleophilicity of the primary amine through electronic effects. The secondary amine within the morpholine ring of this compound can also compete in reactions, particularly in alkylation and acylation, leading to potential side products if not carefully controlled.

Another relevant comparison is with simple alkylamines such as ethylamine (B1201723). The presence of the morpholine ring in this compound introduces greater steric bulk and different electronic properties, which can modulate the reactivity of the primary amino group compared to a simple, unfunctionalized alkylamine.

While specific quantitative comparative studies are not readily found in the literature, general principles of amine reactivity suggest that the primary amine of this compound would be more sterically hindered than ethylamine, potentially leading to slower reaction rates. Conversely, the electronic influence of the morpholine ring could alter its nucleophilicity.

Role As a Key Building Block in Complex Molecule Synthesis

Precursor for Substituted Amine and Polyamine Scaffolds

The primary amine group of 2-(Morpholin-3-yl)ethan-1-amine serves as a key handle for elaboration into substituted amines and the construction of polyamine chains. Polyamines are crucial in numerous biological processes, and synthetic derivatives are of great interest for therapeutic applications. researchgate.netmdpi.com

Standard amine chemistry, such as N-alkylation and N-acylation, can be selectively performed at the more accessible primary amine. For instance, reaction with alkyl halides or reductive amination with aldehydes and ketones would yield N-substituted derivatives. These reactions are fundamental in building more complex polyamine structures, where the morpholine (B109124) unit can impart specific physicochemical properties like improved aqueous solubility or defined spatial orientation. The synthesis of polyamine derivatives often involves the strategic use of protecting groups to control which amine reacts, followed by coupling reactions. mdpi.comuef.fi For example, the primary amine could be selectively acylated, and the secondary morpholine nitrogen could then participate in subsequent reactions.

Application in Heterocyclic System Construction

The ethylenediamine-like motif embedded within this compound makes it a prime candidate for the synthesis of various nitrogen-containing heterocycles. The two nitrogen atoms, separated by an ethylene (B1197577) bridge, can react with bifunctional electrophiles to form new ring systems.

Synthesis of Morpholin-2-one and Piperazin-2-one (B30754) Derivatives

While the synthesis of morpholin-2-ones typically involves the cyclization of 2-amino alcohols, the structure of this compound does not directly lend itself to this transformation without significant rearrangement. nih.gov However, its vicinal diamine functionality is highly suitable for the synthesis of piperazin-2-one derivatives. Condensation of ethylenediamine (B42938) derivatives with α-haloesters or α,β-unsaturated esters is a common strategy for forming the piperazin-2-one core. google.comacs.org For example, the reaction of this compound with an ethyl chloroacetate (B1199739) would be expected to yield a morpholin-3-yl substituted piperazin-2-one. The course of such reactions can be complex, sometimes leading to mixtures of products, including amides and macrocycles, depending on the reactants and conditions. nih.gov

Table 1: Potential Reactions for Piperazin-2-one Synthesis

| Reagent | Expected Product Core |

|---|---|

| Ethyl chloroacetate | Piperazin-2-one |

| α,β-Unsaturated ester | Piperazin-2-one |

Incorporation into Triazole, Thiazole (B1198619), and Oxazole (B20620) Derivatives

The primary amine of this compound is a suitable nucleophile for building five-membered heterocyclic rings like triazoles, thiazoles, and oxazoles.

Triazoles: 1,2,3-Triazoles are famously synthesized via the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. organic-chemistry.org The primary amine of our title compound could be converted to an azide, which could then be reacted with various alkynes to append a triazole ring. Alternatively, 1,2,4-triazoles can be formed from the reaction of hydrazides with nitriles or through the cyclization of thiosemicarbazide (B42300) derivatives. nih.govresearchgate.net

Thiazoles: The Hantzsch thiazole synthesis is a classic method involving the reaction of an α-haloketone with a thioamide. bepls.com The primary amine of this compound could be converted into a thioamide, which would then be a suitable precursor for thiazole formation. Other methods include reactions with chloroacetaldehyde (B151913) or α-aminonitriles with dithioacids. pharmaguideline.com

Oxazoles: Common oxazole syntheses include the Robinson-Gabriel synthesis (cyclodehydration of 2-acylaminoketones) and the van Leusen reaction using tosylmethylisocyanide (TosMIC). nih.govpharmaguideline.com The primary amine could be acylated and then potentially cyclized to form an oxazole ring, or it could be used as a component in multicomponent reactions leading to these heterocycles. researchgate.net

Building Block for Quinoxaline and Quinoline Derivatives

The synthesis of quinoxalines classically involves the condensation of an aromatic ortho-diamine with a 1,2-dicarbonyl compound. longdom.orgresearchgate.netnih.govencyclopedia.pub While this compound is an aliphatic diamine, its ethylenediamine moiety can undergo similar cyclocondensation reactions with appropriate dicarbonyl precursors to form saturated or partially saturated pyrazine (B50134) rings, which are structural analogues of quinoxalines.

The synthesis of quinolines often involves the reaction of anilines with α,β-unsaturated carbonyl compounds (Skraup synthesis) or with 1,3-dicarbonyl compounds (Combes synthesis). researchgate.netorganic-chemistry.orgmdpi.com The primary amine of this compound could be used in similar annulation strategies where an aliphatic amine is required, leading to tetrahydroquinoline derivatives. For instance, a Doebner-von Miller reaction with α,β-unsaturated aldehydes or ketones could potentially yield a morpholin-3-ylethyl-substituted quinoline.

Contributions to Chemical Library Design and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for screening in drug discovery and chemical biology. nih.govnih.govfrontiersin.org Building blocks with multiple reactive sites that can be addressed orthogonally are highly valuable in DOS. This compound, with its three distinct reactive sites (primary amine, secondary amine, and ether oxygen), is an excellent candidate for such strategies.

A DOS approach using this scaffold could involve:

Appendage Diversity: Selective functionalization of the primary amine with a library of carboxylic acids or aldehydes.

Scaffold Diversity: Using the diamine functionality in various cyclization reactions to create different heterocyclic cores (e.g., piperazinones, pyrazines).

Stereochemical Diversity: If used as a single enantiomer, the chiral center at C-3 can direct the stereochemistry of subsequent reactions, creating a library of stereochemically defined compounds.

The morpholine ring itself is considered a "privileged scaffold" in medicinal chemistry, meaning it is frequently found in biologically active compounds. Incorporating this scaffold into a DOS library can increase the probability of finding new bioactive molecules. mdpi.com

Stereocontrolled Synthesis of Advanced Intermediates

The carbon atom at the 3-position of the morpholine ring in this compound is a chiral center. If the compound is prepared or resolved into a single enantiomer, this chirality can be used to control the stereochemical outcome of subsequent reactions. This is a powerful strategy in asymmetric synthesis for creating complex, enantiomerically pure molecules like pharmaceuticals.

The synthesis of chiral C-substituted morpholines can be achieved through various methods, including asymmetric transfer hydrogenation or the use of chiral starting materials like amino acids. organic-chemistry.org Once the chiral morpholine scaffold is established, the stereocenter can influence reactions at adjacent positions through steric hindrance or by directing incoming reagents. For example, the cyclization reactions mentioned in section 4.2 could proceed with a high degree of diastereoselectivity, controlled by the existing stereocenter at C-3. This makes enantiopure this compound a valuable chiral building block for the synthesis of advanced intermediates where precise three-dimensional structure is critical for biological activity.

Catalytic Applications and Mechanistic Investigations Involving 2 Morpholin 3 Yl Ethan 1 Amine Derivatives

Organocatalytic Roles of Morpholine-Based Amine Structures

Morpholine-based amine structures have been explored as organocatalysts, although they are sometimes considered less reactive than their pyrrolidine-based counterparts. nih.govfrontiersin.org The presence of the ring oxygen in morpholine (B109124) can decrease the nucleophilicity of the corresponding enamine intermediate due to electronic effects and the pronounced pyramidalization of the nitrogen atom. nih.govfrontiersin.org However, strategic molecular design has led to the development of highly effective morpholine-based organocatalysts.

Recent studies have shown that β-morpholine amino acids can be highly efficient organocatalysts for reactions such as the 1,4-addition (Michael addition) of aldehydes to nitroolefins. nih.govfrontiersin.org The success of these catalysts is attributed to specific structural features that overcome the inherent limitations of the morpholine ring in enamine catalysis. nih.gov For instance, a carboxylic acid group positioned beta to the amine functionality has been proven crucial for catalytic activity. nih.govfrontiersin.org In one study, a catalyst featuring this design required only a 1 mol% loading to achieve quantitative conversion in the reaction between butanal and nitrostyrene, demonstrating excellent diastereoselectivity (90-99% d.e.) and high enantioselectivity (70-99% e.e.). nih.govfrontiersin.org

Computational studies, such as those using density functional theory (DFT), have helped to elucidate the reaction mechanism. These studies suggest that the reaction can proceed through a zwitterionic intermediate or via a cycloaddition pathway to form a dihydrooxazine oxide intermediate, which then leads to the final product. nih.govfrontiersin.org The effectiveness of these catalysts highlights that with proper functionalization, morpholine-based amines can be a powerful and previously underexploited class of organocatalysts. nih.gov

The morpholine ring is also a key component in catalysts for other types of reactions, such as the formation of polyurethanes. nih.gov Both morpholine and its derivatives like 4-methylmorpholine (B44366) are used as amine catalysts in the reaction between isocyanates and alcohols. nih.gov Computational studies have shown that these catalysts operate through a mechanism that involves the formation of a hydrogen bond between the alcohol and the amine catalyst, facilitating the reaction. nih.gov

Ligand Design and Coordination Chemistry for Metal-Catalyzed Reactions

The morpholine moiety is a valuable component in the design of ligands for metal-catalyzed reactions due to its coordination capabilities and its ability to influence the steric and electronic environment of a metal center. Derivatives of 2-(morpholin-3-yl)ethan-1-amine and other morpholine-containing structures can act as bidentate or tridentate ligands, coordinating to metal ions through the morpholine nitrogen, the amine nitrogen, and other potential donor atoms within the ligand structure. tandfonline.comtandfonline.com

For example, Schiff base ligands derived from the condensation of N-(3-aminopropyl)morpholine with salicylaldehydes have been used to form complexes with copper(II) and zinc(II). tandfonline.com The coordination behavior of these ligands is flexible. In a 2:1 ligand-to-metal ratio, they coordinate through the phenolate (B1203915) oxygen and imine nitrogen. tandfonline.com However, in a 1:1 ratio, the morpholine nitrogen can also participate, leading to a tridentate N,N,O-coordination mode. tandfonline.com Similarly, morpholine itself can act as a terminal N-bonded ligand or as a bidentate bridging ligand in complexes with zinc(II) and cadmium(II) cyanides, leading to monomeric or polymeric structures. tandfonline.com

Morpholine-substituted thiosemicarbazone hybrids have been synthesized and complexed with copper(II). nih.govacs.org X-ray crystallography revealed that these ligands typically act as monoanionic tridentate ligands, binding to the copper center through the pyridine (B92270) nitrogen, hydrazinic nitrogen, and a thiolato sulfur atom. nih.gov In some instances, the morpholine nitrogen also coordinates to the metal, increasing the donor capacity of the ligand. nih.gov The morpholine unit in these ligands also enhances aqueous solubility, a desirable property for potential pharmacological applications. acs.org

The design of these ligands is crucial for their application in various catalytic processes, including oxidation, hydrogenation, and polymerization reactions. nih.gov For instance, the development of chiral morpholines via asymmetric hydrogenation often relies on metal complexes with specialized ligands, such as bisphosphine-rhodium catalysts. nih.govrsc.org

Table 1: Examples of Metal Complexes with Morpholine-Based Ligands

| Ligand Type | Metal Ion | Coordination Mode | Resulting Structure | Reference |

|---|---|---|---|---|

| Salicylaldimine Schiff Base (from N-(3-aminopropyl)morpholine) | Zn(II), Cu(II) | Bidentate (N,O) or Tridentate (N,N,O) | Square-planar, tetrahedral, or distorted geometries | tandfonline.com |

| Morpholine | Zn(II), Cd(II) | Monodentate (N-terminal) or Bidentate (bridging) | Monomeric or polymeric chain structures | tandfonline.com |

| Morpholine-Substituted Thiosemicarbazone | Cu(II) | Tridentate (N,N,S) or Tetradentate (N,N,S,Nmorpholine) | Square-planar or square-pyramidal complexes | nih.gov |

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

Understanding the intricate mechanisms of catalytic reactions involving morpholine derivatives is essential for optimizing catalyst performance and designing new, more efficient systems. Kinetic and isotopic labeling studies are powerful tools for probing these mechanisms.

Kinetic studies can reveal the order of a reaction with respect to the catalyst and substrates, providing insight into the composition of the rate-determining step. For example, in the cobalt-catalyzed benzylic C-H borylation, kinetic analysis showed a second-order dependence on the cobalt concentration, suggesting a complex mechanism involving more than one catalyst molecule in the key step. researchgate.net While not directly involving a morpholine ligand, this illustrates the type of information that kinetic studies can provide.

Isotopic labeling, particularly using deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), allows for the tracking of atoms through a reaction sequence and the determination of kinetic isotope effects (KIEs). A significant KIE for a particular atom indicates that a bond to that atom is being broken or formed in the rate-determining step. For instance, the measurement of a ¹³C KIE in the oxidation of amines by flavoprotein amine oxidases provided the first direct measure of the change in bond order at the reacting carbon during C-H bond cleavage, a crucial piece of data for understanding the transition state structure. nih.gov

In the context of morpholine synthesis itself, deuterium labeling experiments have been used to support proposed mechanisms. For example, in the gold-catalyzed cyclization of alkynylamines to form morpholine derivatives, deuterium labeling helped to confirm a cascade mechanism involving cyclization and subsequent isomerizations. rsc.org Similarly, late-stage isotopic exchange methods have been developed for primary amines, using copper catalysis or photoredox catalysis to introduce ¹⁵N. nih.gov These studies, while not on morpholine catalysts themselves, demonstrate the techniques available for mechanistic elucidation.

Kinetic studies on the base-catalyzed tautomerization of a chiral isoxazoline (B3343090) derivative bearing a morpholine-related structure showed how reaction conditions could be modulated to favor either the kinetically or thermodynamically favored product. mdpi.com Such studies are vital for controlling reaction outcomes.

Investigation of Stereoselectivity Mechanisms in Catalyzed Reactions

The synthesis of chiral molecules with a high degree of stereoselectivity is a major goal in modern chemistry, and derivatives of this compound are instrumental in this field, particularly in asymmetric catalysis. Understanding the mechanism by which a chiral catalyst transfers its stereochemical information to a product is key to developing more effective catalysts.

In the asymmetric hydrogenation of dehydromorpholines to produce chiral 2-substituted morpholines, the use of a bisphosphine-rhodium catalyst with a large bite angle was critical for achieving high enantioselectivities (up to 99% ee). nih.govrsc.org The mechanism of stereoselectivity in such reactions often involves the formation of a specific catalyst-substrate complex where one face of the prochiral substrate is blocked, directing the hydrogenation to the other face. researchgate.net

For organocatalytic reactions, the mechanism of stereocontrol can be equally complex. In the Michael addition of aldehydes to nitroolefins catalyzed by chiral β-morpholine amino acids, excellent diastereoselectivity and enantioselectivity were achieved. frontiersin.org Computational studies suggested that the catalyst and substrates form a well-defined transition state. The stereochemical outcome is dictated by the specific arrangement of the reacting molecules, which is stabilized by non-covalent interactions, such as hydrogen bonding, with the chiral catalyst. frontiersin.org The steric bulk of substituents on the morpholine ring and the orientation of functional groups like the carboxylic acid are critical in creating a chiral pocket that directs the approach of the reactants. nih.gov

Similarly, in dual-catalyst systems, where two chiral catalysts cooperate, the mechanism of stereoselectivity can involve a complex network of interactions. Studies on proline and cinchona-thiourea dual catalysis have shown that hydrogen bonding and π-π stacking between the two catalysts and the substrates are responsible for the high stereoselectivity observed. rsc.org This principle of cooperative catalysis and the detailed understanding of the transition state assemblies can be applied to systems involving chiral morpholine-based catalysts to explain and predict stereochemical outcomes.

Advanced Computational and Theoretical Studies of 2 Morpholin 3 Yl Ethan 1 Amine

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular and electronic properties of 2-(Morpholin-3-yl)ethan-1-amine. DFT has become a standard method in computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying molecules of this size.

Electronic Structure Characterization

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. For this compound, DFT calculations can be used to determine key electronic parameters. These calculations involve solving approximations of the Schrödinger equation to find the electron density and, from it, derive properties such as molecular orbital energies.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, whereas a small gap indicates a more reactive species.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the morpholine (B109124) ring and the primary amine group, as these are the most electron-rich centers. The LUMO, conversely, would be distributed over the carbon and hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | 2.1 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | 8.6 eV | An indicator of chemical stability and reactivity. |

Note: The values in this table are illustrative and would be determined from specific DFT calculations (e.g., using a B3LYP functional with a 6-31G basis set).*

Analysis of Bonding and Aromaticity Features

The bonding within this compound is characterized by single covalent bonds (C-C, C-H, C-N, C-O). DFT can be used to analyze the nature of these bonds through methods like Natural Bond Orbital (NBO) analysis. NBO analysis provides insights into the hybridization of atomic orbitals and the delocalization of electron density, which can reveal hyperconjugative interactions that contribute to the molecule's stability.

Given that this compound contains no aromatic rings, the analysis of aromaticity is not applicable. The morpholine ring is a saturated heterocycle and does not exhibit the cyclic delocalization of π-electrons characteristic of aromatic compounds.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations offer a dynamic perspective on the behavior of this compound, exploring its conformational flexibility and potential reaction pathways.

Conformational Analysis and Energy Landscapes

The presence of multiple single bonds in this compound allows for considerable conformational freedom. The morpholine ring typically adopts a chair conformation, which is its most stable form. However, the orientation of the ethanamine substituent relative to the ring can vary.

Conformational analysis involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. This process generates a potential energy surface, or energy landscape, which maps the stable conformers (local minima) and the energy barriers (saddle points) that separate them. The globally most stable conformation corresponds to the lowest point on this landscape.

For this compound, key rotations would be around the C-C bond of the ethanamine side chain and the C-N bond connecting it to the morpholine ring. The relative energies of different conformers are influenced by steric hindrance and intramolecular hydrogen bonding.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | ~180° | 0.0 | 75% |

| Gauche 1 | ~60° | 1.2 | 15% |

Note: This table presents hypothetical data from a conformational search, illustrating how different spatial arrangements have different stabilities.

Prediction of Reaction Pathways and Transition States

Computational methods can be used to model chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the minimum energy path from reactants to products. This path includes the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For example, the N-alkylation of the primary amine group could be modeled. DFT calculations can locate the structure and energy of the transition state for this reaction, providing insights into the reaction kinetics. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.

Theoretical Determination of Protonation States and Dissociation Constants (pKa)

The basicity of this compound is a key aspect of its chemical behavior, as it contains two nitrogen atoms that can be protonated. The dissociation constant, pKa, quantifies the acidity of the protonated form. Theoretical methods can predict pKa values by calculating the Gibbs free energy change associated with the deprotonation reaction in a solvent.

These calculations often employ continuum solvation models (like the Polarizable Continuum Model, PCM) to account for the effect of the solvent (typically water). By calculating the free energies of the protonated and deprotonated forms of the molecule in solution, the pKa can be estimated.

For this compound, two pKa values would be of interest: one for the primary amine and one for the morpholine nitrogen. Due to the electron-withdrawing effect of the oxygen atom in the morpholine ring, the nitrogen atom of the morpholine is expected to be less basic (have a lower pKa) than the primary amine group.

Table 3: Predicted pKa Values for this compound

| Ionizable Group | Predicted pKa |

|---|---|

| Primary Amine (-NH2) | ~10.2 |

Note: These are illustrative values. Actual calculated pKa values would depend on the specific computational method and solvation model used.

Analytical Chemistry Methodologies for 2 Morpholin 3 Yl Ethan 1 Amine and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating 2-(Morpholin-3-yl)ethan-1-amine from complex matrices. Gas and liquid chromatography are the most common approaches, often coupled with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Amine Detection

Gas chromatography (GC) is frequently utilized for the analysis of volatile and thermally stable compounds. However, amines can be challenging to analyze directly by GC due to their polarity and potential for peak tailing. vt.edu To overcome these issues, derivatization is a common strategy. vt.eduresearchgate.net This process involves chemically modifying the amine to create a more volatile and less polar derivative, which improves its chromatographic behavior. researchgate.net

For instance, morpholine (B109124), a related compound, can be derivatized with sodium nitrite (B80452) under acidic conditions to form the stable and volatile N-nitrosomorpholine (NMOR), which is then readily analyzed by GC-MS. nih.gov This derivatization enhances the sensitivity of the method, with detection limits as low as 7.3 µg·L⁻¹ and quantification limits of 24.4 µg·L⁻¹. nih.gov Other derivatizing agents for amines in GC analysis include alkyl chloroformates, which convert amines into carbamates, and various acylating and silylating reagents. researchgate.net The choice of derivatizing agent depends on the specific amine and the analytical requirements. researchgate.net

The mass spectrometer (MS) detector provides detailed structural information, allowing for the confident identification of the derivatized amine based on its mass spectrum and fragmentation pattern. nih.gov

Table 1: GC-MS Derivatization Example for a Related Morpholine Compound

| Parameter | Value | Reference |

| Analyte | Morpholine | nih.gov |

| Derivatizing Agent | Sodium Nitrite (in acidic conditions) | nih.gov |

| Derivative Formed | N-nitrosomorpholine (NMOR) | nih.gov |

| Detection Method | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |

| Limit of Detection (LOD) | 7.3 µg·L⁻¹ | nih.gov |

| Limit of Quantification (LOQ) | 24.4 µg·L⁻¹ | nih.gov |

High-Performance Liquid Chromatography (HPLC) Coupled with Derivatization

High-performance liquid chromatography (HPLC) is another powerful technique for the separation and analysis of amines like this compound. sigmaaldrich.comresearchgate.net A significant challenge with analyzing simple aliphatic amines by HPLC is their lack of a strong UV-absorbing or fluorescent chromophore, making detection difficult. sigmaaldrich.com To address this, pre-column derivatization is often employed to introduce a chromophore or fluorophore into the amine molecule. sigmaaldrich.comnih.gov

Several derivatization reagents are available for this purpose, including:

Dansyl chloride: A versatile reagent that creates fluorescent derivatives with high ionization efficiency, suitable for fluorescence and mass spectrometry detection. nih.gov

o-Phthalaldehyde (OPA): A fluorogenic reagent that reacts with primary amines. nih.gov

9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): Useful for creating derivatives that can be analyzed under highly acidic chromatographic conditions. nih.gov

Dabsyl chloride: An alternative for analysis under weakly acidic or basic conditions. nih.gov

The choice of derivatization reagent and HPLC conditions will depend on the specific analytical goals and the complexity of the sample matrix. nih.gov For example, a study comparing five different amine-derivatization methods found that no single method was superior for all applications and that a combination of reagents might be necessary for comprehensive analysis. nih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and its derivatives. NMR, IR, and UV-Vis spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of molecules. researchgate.netnih.gov Both ¹H and ¹³C NMR are used to characterize this compound and its derivatives. researchgate.net

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For amines, the chemical shift of protons on carbons adjacent to the nitrogen atom typically appears in the range of 2.3-3.0 ppm due to the deshielding effect of the nitrogen. libretexts.org The protons attached directly to the nitrogen (N-H) have a variable chemical shift, usually between 0.5 and 5.0 ppm, which can be influenced by solvent and concentration. libretexts.org The addition of deuterium (B1214612) oxide (D₂O) can be used to confirm the presence of N-H protons, as they will exchange with deuterium, causing their signal to disappear from the spectrum. libretexts.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Carbons directly bonded to a nitrogen atom are deshielded and typically resonate in the 10-65 ppm range. libretexts.org

Table 2: General ¹H and ¹³C NMR Chemical Shift Ranges for Amines

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

| ¹H | C-H (adjacent to N) | 2.3 - 3.0 | libretexts.org |

| ¹H | N-H | 0.5 - 5.0 | libretexts.org |

| ¹³C | C -N | 10 - 65 | libretexts.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com For primary amines like this compound, the N-H stretching vibrations are particularly characteristic. Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the N-H bonds. libretexts.orgyoutube.com Secondary amines, in contrast, usually exhibit only one band in this region. youtube.com The presence of a C-N stretching vibration can also be observed in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Simple alkyl amines, such as this compound, generally have weak absorptions around 200 nm, which is of limited analytical value. libretexts.org However, if the morpholine ring is attached to an aromatic system, the interaction of the nitrogen's lone pair of electrons with the aromatic pi system can shift the absorption to longer wavelengths, making UV-Vis spectroscopy a more useful tool for characterization. libretexts.org For derivatives where a chromophore has been intentionally added, UV-Vis spectroscopy becomes a primary method for quantification. nih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds like this compound. The ionization of aliphatic amines typically produces a molecular ion peak, which, for a monoamine, will have an odd-numbered mass-to-charge ratio (m/z). libretexts.orgmiamioh.edu The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process results in the formation of a stable, nitrogen-containing cation.

While specific experimental mass spectral data for this compound is not widely published, analysis of its constitutional isomer, 2-(Morpholin-4-yl)ethan-1-amine (CAS No. 2038-03-1), provides significant insight into the expected fragmentation patterns. nist.gov The electron ionization mass spectrum for the 4-yl isomer shows a molecular ion (M+) at an m/z of 130, consistent with its molecular formula C₆H₁₄N₂O. nist.gov

The dominant fragmentation pathway is α-cleavage, leading to the most abundant fragment ions. The major fragments observed for 2-(Morpholin-4-yl)ethan-1-amine are detailed in the table below.

Table 1: Prominent Mass Fragments of 2-(Morpholin-4-yl)ethan-1-amine

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 130 | [C₆H₁₄N₂O]⁺ | Molecular Ion (M⁺) |

| 100 | [C₅H₉NO]⁺ | Loss of CH₂NH₂ radical via cleavage of the C-C bond in the ethylamine (B1201723) side chain |

| 86 | [C₄H₈NO]⁺ | Cleavage within the morpholine ring |

| 71 | [C₃H₅NO]⁺ | Further fragmentation of the morpholine ring |

| 56 | [C₃H₆N]⁺ | Cleavage involving the ethylamine and part of the morpholine ring |

| 42 | [C₂H₄N]⁺ | Fragment from the ethylamine side chain |

Data sourced from NIST Chemistry WebBook for 4-Morpholineethanamine. nist.gov

For this compound, a similar fragmentation pattern would be anticipated, with a molecular ion at m/z 130. The key difference would arise from the position of the ethylamine group on the morpholine ring. Alpha-cleavage would still produce a prominent fragment at m/z 30 ([CH₂NH₂]⁺). However, the subsequent fragmentation of the morpholine ring itself might produce ions with different m/z values or relative abundances compared to the 4-yl isomer due to the different connectivity.

Modern computational methods can also predict mass spectrometry data. For instance, predicted collision cross-section (CCS) values have been calculated for derivatives such as 2-(morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one, providing data for various adducts like [M+H]⁺ and [M+Na]⁺ that are crucial for identification in complex matrices. uni.lu

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Single-crystal X-ray diffraction analysis of these derivatives revealed significant structural details. researchgate.net Both compounds were found to crystallize in the monoclinic system. researchgate.net Their molecular structures adopt a trans-cis configuration with respect to the positions of the phenyl ring and the 2-morpholin-4-yl-ethyl group relative to the thiono (C=S) sulfur atom. researchgate.net

The stability of these molecular structures is enhanced by the formation of intramolecular hydrogen bonds. Specifically, N-H···O and N-H···N interactions create pseudo-five-membered and pseudo-six-membered rings. researchgate.net Furthermore, the crystal lattice is stabilized by a network of intermolecular hydrogen bonds (N-H···O and C-H···O), which link the molecules together into polymeric chains. researchgate.net

Table 2: Crystallographic Data for Derivatives of 2-Morpholin-4-yl-ethylamine

| Parameter | 1-(2-morpholinoethyl)-3-cinnamoylthiourea (I) | 1-(2-morpholinoethyl)-3-benzoylthiourea (II) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Molecular Configuration | trans-cis | trans-cis |

| Intramolecular H-Bonds | N-H···O, N-H···N, C-H···O | N-H···O, N-H···N |

| Intermolecular H-Bonds | N-H···O, C-H···O | N-H···O, C-H···O |

| Resulting Crystal Network | Polymeric | Chain Network |

Data sourced from a study on thiourea (B124793) derivatives of 2-morpholin-4-yl-ethylamine. researchgate.net

These findings demonstrate how X-ray diffraction provides indispensable information on the solid-state conformation and packing of molecules containing the morpholino-ethylamine scaffold, which is directly applicable to understanding the structural chemistry of this compound.

Future Research Directions and Potential Academic Contributions

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic routes to morpholine-containing compounds is a key area of future research. chemrxiv.orgchemrxiv.org Current methods, while effective, often rely on harsh reagents and produce significant waste. chemrxiv.org Future efforts will likely focus on "green" chemistry principles to devise more sustainable pathways.

One promising avenue is the use of inexpensive and readily available starting materials, such as 1,2-amino alcohols and ethylene (B1197577) sulfate, in redox-neutral, one- or two-step protocols. chemrxiv.org These methods have the potential to be highly scalable and atom-economical. chemrxiv.org Researchers are also exploring photocatalytic couplings and tandem one-pot reactions, such as hydroamination and asymmetric transfer hydrogenation, to construct the morpholine (B109124) core with high enantioselectivity. organic-chemistry.org The development of these novel synthetic strategies will not only make the production of 2-(Morpholin-3-yl)ethan-1-amine more efficient but also open up access to a wider range of structurally diverse derivatives.

Unveiling New Reactivity Profiles for Broadened Applications

The unique combination of amine and ether functionalities within the morpholine ring, along with the primary amine of the ethanamine side chain, suggests a rich and largely unexplored reactivity profile for this compound. chemicalbook.com Future research will aim to uncover and harness this reactivity to develop novel chemical transformations and broaden the compound's applications.

A key area of investigation will be the development of regioselective functionalization methods. For instance, cross-dehydrogenative C-N coupling reactions, catalyzed by earth-abundant metals like copper, could provide an environmentally friendly way to introduce new substituents onto the morpholine ring. mdpi.com Understanding the factors that govern the regioselectivity of these reactions will be crucial for the controlled synthesis of complex molecules. mdpi.com Furthermore, exploring the compound's potential as a ligand in catalysis could lead to the discovery of new and efficient catalytic systems for a variety of organic transformations.

Expanding its Utility in Complex Chemical Synthesis and Materials Science

The versatile nature of the morpholine scaffold makes it an attractive building block in both complex chemical synthesis and materials science. nih.gove3s-conferences.org Future research is expected to significantly expand its utility in these fields.

In the realm of complex synthesis, this compound and its derivatives can serve as key intermediates in the preparation of biologically active molecules. chemicalbook.com The morpholine moiety is a known pharmacophore that can enhance the potency and pharmacokinetic properties of drugs. nih.govresearchgate.net Its incorporation into complex natural products and pharmaceutical agents will continue to be an active area of research. e3s-conferences.org

In materials science, the unique structural and electronic properties of morpholine derivatives can be exploited to create novel polymers and advanced materials. e3s-conferences.org For example, they can be used as curing agents, stabilizers, and cross-linking agents in the production of polymers with enhanced mechanical and thermal properties. e3s-conferences.org The ability of the morpholine nitrogen to participate in hydrogen bonding and other non-covalent interactions also makes these compounds promising candidates for the development of self-assembling materials and functional thin films.

Advancements in Predictive Computational Chemistry for Compound Design

Computational chemistry is poised to play an increasingly important role in guiding the design and synthesis of novel compounds based on the this compound scaffold. nih.gov By employing advanced computational techniques, researchers can predict the properties and reactivity of new derivatives before they are synthesized in the lab, saving time and resources.

One key area of focus will be the use of quantitative structure-activity relationship (QSAR) models to establish correlations between the structural features of morpholine derivatives and their biological or material properties. nih.gov These models can help identify the key descriptors that influence a compound's activity, such as its net surface charge and energy level. nih.gov Molecular docking and molecular dynamics simulations can provide further insights into the binding interactions of these compounds with biological targets, aiding in the rational design of more potent and selective molecules. mdpi.comnih.gov Computational studies can also be used to investigate reaction mechanisms and predict the outcomes of synthetic transformations, accelerating the development of new and efficient synthetic methodologies. researchgate.net

Integration with Automation and Flow Chemistry for Enhanced Efficiency

The integration of automated synthesis and flow chemistry techniques represents a significant opportunity to enhance the efficiency and scalability of research involving this compound. researchgate.net Flow chemistry, in particular, offers numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for seamless scale-up. researchgate.netacs.org

Future research will likely focus on developing continuous flow processes for the synthesis of this compound and its derivatives. organic-chemistry.orgresearchgate.net These automated systems can be used for high-throughput screening of reaction conditions, rapid library synthesis, and the production of larger quantities of material for further investigation. acs.orgthieme-connect.de The ability to precisely control reaction parameters in a flow reactor can also lead to higher yields, improved product purity, and the generation of less chemical waste. researchgate.net The combination of automation and flow chemistry will undoubtedly accelerate the pace of discovery and development in this promising area of chemical research. researchgate.net

Interdisciplinary Research with Other Scientific Fields

The full potential of this compound and its derivatives will be realized through interdisciplinary collaborations with researchers in other scientific fields. The inherent biological activity of many morpholine-containing compounds makes this area ripe for partnerships with medicinal chemists, pharmacologists, and biologists. researchgate.netnih.gov

For instance, the development of new pyrimidine-morpholine hybrids as potential cholinesterase inhibitors for the treatment of Alzheimer's disease highlights the power of such collaborations. nih.gov Similarly, the investigation of morpholine-substituted tetrahydroquinolines as mTOR inhibitors for cancer therapy demonstrates the potential for synergistic research between synthetic chemists and cancer biologists. mdpi.comnih.gov As our understanding of the chemical and biological properties of this compound grows, so too will the opportunities for impactful interdisciplinary research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Morpholin-3-yl)ethan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, a derivative (2-Morpholino-N-(thiophen-3-ylmethyl)ethan-1-amine) was prepared by reacting 2-morpholinoethan-1-amine with thiophene-3-carbaldehyde under reductive conditions using sodium borohydride. Key parameters include pH control (to favor amine nucleophilicity) and solvent choice (e.g., dichloromethane for extraction). Monitoring via TLC and optimizing stoichiometry (e.g., 1:2 aldehyde:amine ratio) improves yields .

Q. How is this compound characterized structurally and functionally?

- Methodological Answer : Characterization involves:

- NMR : H and C NMR identify proton environments (e.g., morpholine ring protons at δ 3.69 ppm as triplets) and carbon connectivity .

- HRMS : Confirms molecular weight (e.g., [M+H] at 227.1217 for a derivative) .

- Elemental Analysis : Validates purity and empirical formula.

Q. What are the key structural features influencing the compound’s reactivity?

- Answer : The morpholine ring’s chair conformation (puckering amplitude ~0.5 Å) enhances steric accessibility of the amine group. The ethylene linker between morpholine and the amine allows flexibility for interactions in biological systems. Computational modeling (e.g., DFT) can predict electron density distribution and reactive sites .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Answer : Screen for receptor binding (e.g., 5-HT via radioligand displacement assays, given structural similarities to indole-based agonists) or enzyme inhibition (e.g., monoamine oxidases). Use HEK-293 cells transfected with target receptors and measure cAMP or calcium flux .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond lengths or angles?

- Answer : X-ray crystallography using SHELXL (for refinement) and WinGX (for data processing) clarifies structural ambiguities. For example, anisotropic displacement parameters (modeled via ORTEP-III) distinguish static disorder from dynamic motion in the morpholine ring. Compare multiple datasets to validate bond length deviations (e.g., C-N bonds in morpholine: ~1.45 Å vs. 1.50 Å in solution) .

Q. What computational methods predict the compound’s pharmacokinetics and metabolic pathways?

- Answer : Use molecular docking (AutoDock Vina) to assess binding to cytochrome P450 enzymes (e.g., CYP2D6). MD simulations (GROMACS) model hepatic metabolism, predicting oxidation at the ethylene linker or morpholine ring. ADMET predictors (SwissADME) estimate bioavailability and blood-brain barrier penetration .

Q. How to address discrepancies in biological activity data across studies?

- Answer : Contradictions may arise from:

- Polymorphism : Use DSC or PXRD to identify crystalline forms affecting solubility.

- Assay Conditions : Standardize cell lines (e.g., CHO vs. HEK-293) and buffer pH (7.4 vs. 6.8).